

# Technical Guide: 5-Amino-2-chloro-4-fluorophenol

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## Compound of Interest

Compound Name: 5-Amino-2-chloro-4-fluorophenol

Cat. No.: B1329930

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CAS Number: 84478-72-8

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## Abstract

This technical guide provides a comprehensive overview of **5-Amino-2-chloro-4-fluorophenol**, a key intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of targeted therapies. This guide is intended for researchers, chemists, and professionals in drug discovery and process development, offering detailed experimental procedures and workflow visualizations to support further research and application.

## Introduction

**5-Amino-2-chloro-4-fluorophenol** is a substituted aromatic compound of significant interest due to its utility as a versatile building block in organic synthesis. Its unique arrangement of amino, chloro, fluoro, and hydroxyl functional groups on the phenol ring allows for a variety of chemical transformations, making it a valuable precursor for complex molecules. Notably, it serves as a crucial intermediate in the synthesis of potent Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors, a class of targeted cancer therapeutics.<sup>[1]</sup> This guide summarizes the available technical data on this compound, providing a practical resource for laboratory and industrial applications.

## Physicochemical and Safety Data

The following tables summarize the key physical, chemical, and safety properties of **5-Amino-2-chloro-4-fluorophenol**.

Table 1: Physicochemical Properties

Property	Value
CAS Number	84478-72-8[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClFNO[4]
Molecular Weight	161.56 g/mol [4][5]
Melting Point	157-160 °C[4]
Boiling Point	272 °C[4]
Density	1.519 g/cm <sup>3</sup> [4]
Flash Point	118 °C[4]
Refractive Index	1.618[4]
Storage Temperature	2-8 °C, under inert gas[4]

Table 2: Safety and Hazard Information

Hazard Identification	GHS Classification
Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.

Note: This safety information is based on available supplier data and may not be exhaustive. Always consult a full Safety Data Sheet (SDS) before handling this chemical.

## Experimental Protocols

Detailed methodologies for the synthesis of **5-Amino-2-chloro-4-fluorophenol** and its subsequent use in the preparation of a key agrochemical intermediate are provided below.

### Synthesis of 5-Amino-2-chloro-4-fluorophenol via Hydrolysis

This protocol is adapted from patent literature and describes the synthesis of the title compound by hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate.[\[6\]](#)

Materials:

- (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate
- 23% Aqueous Sodium Hydroxide (NaOH) solution
- Concentrated Hydrochloric Acid (HCl)
- Methyl Isobutyl Ketone (MIBK)
- Water

Procedure:

- Charge a 2-liter four-necked flask with 784.0 g of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate and 2.0 g of water.
- At a temperature of 40 to 45 °C, add 539.2 g of 23% aqueous sodium hydroxide solution dropwise over 3 hours.
- Age the reaction mixture for 3 hours at the same temperature.
- After the reaction is complete, cool the mixture and add approximately 303 g of concentrated hydrochloric acid to neutralize the solution.

- Extract the neutralized mixture twice with a total of 388.4 g of methyl isobutyl ketone.
- Separate the organic layer and concentrate it to yield **5-Amino-2-chloro-4-fluorophenol**.

## Synthesis of 5-Amino-2-chloro-4-fluorophenoxyacetic Acid Ester

This protocol describes the use of **5-Amino-2-chloro-4-fluorophenol** as a starting material for the synthesis of a phenoxyacetic acid ester derivative, a valuable agrochemical intermediate.<sup>[7]</sup>

Materials:

- **5-Amino-2-chloro-4-fluorophenol**
- Methyl isobutyl ketone (MIBK)
- Methyl isobutyl ketone (as a dehydrating agent)
- Potassium iodide
- Triethylbenzylammonium chloride
- Potassium carbonate
- Ethyl bromoacetate
- 5% Aqueous Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) solution

Procedure:

- Protect the amino group of **5-Amino-2-chloro-4-fluorophenol** by reacting it with methyl isobutyl ketone to form 5-(1,3-dimethylbutylideneamino)-2-chloro-4-fluorophenol. This is achieved through reflux dehydration at an internal temperature of 65 °C under reduced pressure (195 to 197 Torr).
- Cool the reaction solution to below 60 °C.

- To the solution containing the protected phenol, add potassium iodide (0.33 g), triethylbenzylammonium chloride (1.14 g), and potassium carbonate (16.6 g).
- Add ethyl bromoacetate (18.8 g) to the mixture.
- After the reaction is complete, wash the organic layer successively with a 5% aqueous sodium carbonate solution (30 g).
- Evaporate the solvent from the organic layer under reduced pressure to obtain the crude 5-amino-2-chloro-4-fluorophenoxyacetic acid pentyl.
- The final product can be purified by recrystallization.

## Synthetic Workflows and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows described in the protocols.



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Caption: Synthesis of **5-Amino-2-chloro-4-fluorophenol**.



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Caption: Synthesis of a Phenoxyacetic Acid Ester Derivative.

## Conclusion

**5-Amino-2-chloro-4-fluorophenol** is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. The detailed protocols and workflows provided in this guide offer a practical resource for researchers and chemists working with this compound. Further research into its applications is encouraged to explore its full potential in the development of novel chemical entities.

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